![molecular formula C20H14O7 B2990705 Methyl 3-hydroxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate CAS No. 879923-53-2](/img/structure/B2990705.png)
Methyl 3-hydroxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate
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Overview
Description
This compound is a complex organic molecule that likely contains the benzofuran moiety . Benzofuran is a heterocyclic compound that consists of a fused benzene and furan ring . It’s found in various natural products and synthetic compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzofuran derivatives are often synthesized through various methods including cyclization, condensation, and coupling reactions .Molecular Structure Analysis
The molecular structure of this compound likely contains multiple functional groups including ester groups (methoxycarbonyl) and hydroxy groups . These groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis
The chemical reactions of this compound could be influenced by its functional groups. For instance, the ester groups might undergo hydrolysis, transesterification, or other reactions common to esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
- Anti-inflammatory Agents : Methyl 5-nitrosalicylate exhibits anti-inflammatory properties, which could be valuable in drug development for conditions like arthritis, inflammatory bowel disease, and dermatitis .
- Building Block for Heterocyclic Compounds : Researchers can use Methyl 5-nitrosalicylate as a starting material to synthesize more complex heterocyclic compounds. For instance, it can serve as a precursor for 3-hydroxy-5-methylpyridine .
- Furanone Derivatives : The compound’s furanone moiety makes it interesting for designing novel molecules with biological activity .
Medicinal Chemistry and Drug Development
Organic Synthesis and Intermediates
Future Directions
Mechanism of Action
Target of Action
Benzofuran derivatives, which this compound is a part of, have been found to be efficient antimicrobial agents . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been known to interact with various targets in the microbial cell, leading to their antimicrobial activity .
Biochemical Pathways
Benzofuran derivatives have been known to interfere with various biochemical pathways in microbial cells, leading to their antimicrobial activity .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds .
Result of Action
Benzofuran derivatives have been known to exhibit a wide array of biological activities, making them a privileged structure in the field of drug discovery .
properties
IUPAC Name |
methyl 3-hydroxy-2-(5-methoxycarbonyl-1-benzofuran-3-yl)-1-benzofuran-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O7/c1-24-19(22)10-3-5-15-12(7-10)14(9-26-15)18-17(21)13-8-11(20(23)25-2)4-6-16(13)27-18/h3-9,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXHYLOKJBWRHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC=C2C3=C(C4=C(O3)C=CC(=C4)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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